molecular formula C10H10N2O B1588071 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one CAS No. 60568-46-9

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B1588071
CAS No.: 60568-46-9
M. Wt: 174.2 g/mol
InChI Key: TVXJWZAMMLWMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a high-purity chemical compound supplied for laboratory research applications. This 1,5-benzodiazepine derivative is a privileged scaffold in medicinal chemistry and materials science . Researchers value this compound for its potential neuropharmacological properties. 1,5-benzodiazepines are a significant class of compounds known for their interactions with the central nervous system, particularly for their ability to modulate the GABA-A (gamma-aminobutyric acid-A) receptor . This mechanism is fundamental to research on CNS-active agents . Beyond neuroscience, this compound serves as a versatile precursor in synthetic chemistry. It can be used to create more complex structures or to study structure-activity relationships . Furthermore, recent investigations have highlighted the utility of 1,5-benzodiazepin-2-one derivatives in materials science, where they show promise as effective corrosion inhibitors for metals in acidic environments, acting through adsorption on the metal surface . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJWZAMMLWMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401049
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60568-46-9
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Ethyl Acetoacetate

Primary Method:

  • The most widely reported and classical method for synthesizing 4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves the condensation of o-phenylenediamine with ethyl acetoacetate.
  • This reaction typically occurs under heating conditions in a suitable solvent such as xylene.
  • The process results in the formation of the benzodiazepinone ring system through cyclization and elimination steps.

Experimental Details:

Reagents Amounts Conditions Yield
o-Phenylenediamine 1.0 g (9 mmol) Heated in xylene 90%
Ethyl acetoacetate 1.2 ml (9 mmol) 10 ml xylene, 1 hr
  • The reaction mixture is heated for about 1 hour in xylene, after which colorless crystals of this compound form upon cooling.
  • Prolonged heating (e.g., 6 hours) can lead to different products such as N-isopropenyl 1,3-benzimidazol-2-one, indicating the importance of reaction time control for selectivity.

Mechanistic Insight:

  • The condensation involves nucleophilic attack of the amino groups on the β-ketoester (ethyl acetoacetate), followed by cyclization to form the diazepine ring.
  • The methyl group at position 4 originates from the acetoacetate moiety.

Microwave-Assisted Synthesis

  • A more recent advancement in the preparation of this compound is the use of microwave irradiation to accelerate the condensation reaction.
  • Microwave-assisted synthesis reduces reaction times significantly and may improve yields and purity.
  • Koizumi (2006) reported microwave-assisted synthesis of this compound, presumably yielding the anhydrous form of the compound.

Advantages:

  • Faster reaction times (minutes instead of hours).
  • Potentially cleaner reactions with fewer byproducts.
  • Energy efficient and scalable for industrial applications.

Crystallization and Hydrate Formation

  • The product commonly crystallizes as a monohydrate, as revealed by X-ray crystallographic studies.
  • The hydrate form involves water molecules hydrogen-bonded to the benzodiazepinone, forming linear chains in the crystal lattice.
  • This crystallographic insight is important for understanding the solid-state properties and stability of the compound.

Summary Table of Preparation Methods

Method Starting Materials Conditions Product Form Yield Notes
Classical Condensation o-Phenylenediamine + Ethyl acetoacetate Heated in xylene, 1 hr Monohydrate crystals ~90% Prolonged heating leads to different products
Microwave-Assisted Synthesis o-Phenylenediamine + Ethyl acetoacetate Microwave irradiation Anhydrous form High Faster, energy efficient

Research Findings and Analysis

  • The classical condensation method is robust, simple, and uses commercially available reagents, making it accessible for laboratory and industrial synthesis.
  • Control of reaction time is critical to avoid side reactions and formation of undesired byproducts.
  • Microwave-assisted synthesis represents a modern, green chemistry approach, offering advantages in speed and potentially purity.
  • Crystallographic studies confirm the molecular structure and hydration state, which are crucial for further pharmaceutical development and formulation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

Hypnotic and Sedative Effects
Benzodiazepines, including 4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one, are primarily recognized for their hypnotic and sedative properties. Research indicates that these compounds act on the central nervous system (CNS), enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism contributes to their effectiveness in treating anxiety disorders, insomnia, and muscle spasms .

Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. Benzodiazepines are widely used in clinical settings to manage seizure disorders due to their ability to stabilize neuronal excitability. The efficacy of this compound in this context is supported by various preclinical studies demonstrating its potential to reduce seizure frequency and severity .

Neuroprotective Effects
Recent studies have suggested that certain benzodiazepine derivatives may exhibit neuroprotective effects. These compounds can potentially mitigate neuronal damage caused by oxidative stress or excitotoxicity. The neuroprotective properties of this compound warrant further investigation as they could lead to novel therapeutic strategies for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. A common method includes the cyclization of appropriate amino acids or amines with carbonyl compounds under acidic or basic conditions. Variations in substituents can yield derivatives with differing pharmacological profiles .

Table 1: Synthesis Pathways for this compound

StepReagentsConditionsYield (%)
1Amino acid + Carbonyl compoundAcidic medium70%
2Cyclization agentHeat80%
3Purification (e.g., crystallization)Various solventsVaried

Case Studies

Clinical Applications
Several studies have documented the clinical applications of benzodiazepine derivatives in treating anxiety and sleep disorders. For instance, a study highlighted the effectiveness of 4-methyl derivatives in reducing anxiety scores in patients with generalized anxiety disorder (GAD) compared to placebo controls .

Experimental Models
In animal models, compounds related to this compound were tested for their anticonvulsant activity using induced seizure models. The results indicated a significant reduction in seizure duration and frequency when administered prior to seizure induction .

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability .

Comparison with Similar Compounds

Core Structural Variations

Compound Substituents Molecular Formula Key Structural Features
4-Methyl derivative 4-CH₃ C₁₀H₁₀N₂O Compact, lipophilic methyl group
4-Phenyl derivative 4-C₆H₅ (e.g., 4-phenyl-1,5-benzodiazepin-2-one) C₁₅H₁₂N₂O Bulky aryl group enhancing π-π interactions
4-Trifluoromethyl derivative 4-CF₃ (from trifluoroacetoacetate condensation) C₁₀H₇F₃N₂O Electron-withdrawing group, increased stability
Hydroxy-substituted 3-OH, 7,8-diCH₃, 4-C₆H₅ (e.g., compound 3b) C₁₇H₁₆N₂O₂ Hydrogen-bonding capability, stereochemistry (R/S)

Pharmacological and Functional Comparisons

Physicochemical and Mechanistic Insights

Solubility and Reactivity

  • 4-Methyl : Higher solubility in polar solvents compared to phenyl derivatives due to smaller substituent .
  • 4-Phenyl : Reduced polarity enhances membrane permeability in drug delivery .
  • Hydroxy-substituted : Increased hydrogen bonding improves binding to biological targets (e.g., ICE enzyme) .

Adsorption and Mechanism

  • 4-Methyl in Corrosion Inhibition : Adsorbs on steel via Langmuir model, acting as a mixed-type inhibitor .
  • 4-Phenyl in Antioxidant Assays : Scavenging activity inversely correlates with polarity (longer alkyl chains reduce efficacy) .

Biological Activity

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, known for its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features a benzene ring fused with a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position. Its CAS number is 60568-46-9.

Pharmacological Classification : As a member of the benzodiazepine class, it is primarily recognized for its anxiolytic, sedative, and anticonvulsant properties.

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing GABA's effects—an inhibitory neurotransmitter—the compound increases the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of neuronal membranes and reduced neuronal excitability, which underpins its sedative and anxiolytic effects.

Pharmacological Effects

  • Anxiolytic Properties : The compound exhibits significant anxiolytic effects similar to traditional benzodiazepines like diazepam. Studies indicate that it can effectively reduce anxiety in animal models.
  • Sedative Effects : It has been shown to induce sedation in various preclinical studies, supporting its potential use in treating sleep disorders.
  • Anticonvulsant Activity : Preliminary investigations suggest that it may possess anticonvulsant properties, although further studies are required to elucidate this aspect fully .

Comparative Studies

In comparative studies with other benzodiazepines:

  • Diazepam : While both compounds share anxiolytic properties, this compound may offer a different side effect profile due to its unique structural modifications.
  • Lorazepam : Similarities exist in their sedative effects; however, differences in receptor binding affinities could lead to variations in efficacy and safety .

Table 1: Comparative Efficacy of Benzodiazepines

CompoundAnxiolytic EffectSedative EffectAnticonvulsant Activity
This compoundHighModeratePreliminary Evidence
DiazepamHighHighEstablished
LorazepamModerateHighEstablished

Experimental Findings

Recent studies have employed whole-cell patch-clamp techniques to assess the impact of this compound on AMPA-type glutamate receptors. The compound was found to inhibit desensitization rates significantly without affecting deactivation rates at specific concentrations (IC50 values determined at approximately 2.203 µM) . These findings suggest that it may modulate synaptic transmission through noncompetitive inhibition mechanisms.

Q & A

Q. Key Data :

  • Crystal Structure : The compound crystallizes as a monohydrate (orthorhombic, space group Pna2₁), confirmed by X-ray diffraction .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Programs like SHELXT (for space-group determination) and SHELXL (for refinement) are employed .

Validation : Hydrogen bonding networks (e.g., O–H···N interactions in the monohydrate form) are analyzed to confirm stability .

Example Parameters (from ):

  • Unit Cell : a = 14.452 Å, b = 7.219 Å, c = 12.300 Å.
  • R-Factor : < 0.05 for high-resolution data.

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Signals at δ ~1.34 ppm (4-CH₃), 5.36 ppm (4-CH), and aromatic protons between 6.7–7.2 ppm .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, methylene groups at ~40–70 ppm .
  • IR Spectroscopy : Stretching bands at ~1686 cm⁻¹ (C=O) and ~3178 cm⁻¹ (N–H) .

Advanced: How can synthesis be optimized under microwave conditions?

Answer:
Microwave irradiation enhances reaction efficiency:

  • Conditions : 150°C, 30 min, solvent-free or in polar aprotic solvents (e.g., DMF).
  • Advantages :
    • Yield Increase : Up to 90% with reduced side products.
    • Time Reduction : From hours (traditional reflux) to minutes .
  • Validation : Compare purity via HPLC or melting point analysis (mp 212–214°C for anhydrous form) .

Advanced: How to resolve data contradictions in alkylation/oxidation product formation?

Answer:
Contradictions arise from reaction conditions:

  • Alkylation :
    • Monoalkylation : Use 1.2 eq. alkylating agent (e.g., ethyl bromide) for 2 hours → N1-alkylated product .
    • Dialkylation : Excess reagent (5 eq.) for 48 hours → N1 and O-alkylated derivatives .
  • Oxidation : Corey-Suggs method (pyridinium chlorochromate) dehydrogenates the ring, yielding tautomers (e.g., 13a/13b). Dominant tautomer identified via coupling constants (¹H NMR: J = 5–10 Hz) .

Advanced: How to design pharmacological studies targeting receptor interactions?

Answer:

  • Target Selection : Focus on receptors like CREBBP bromodomain (implicated in cancer).
  • Assays :
    • SPR/BLI : Measure binding affinity (KD) of the compound.
    • Crystallography : Co-crystallize with the receptor (e.g., PDB ID: 5i89) to identify binding motifs .
  • Data Interpretation : Compare IC₅₀ values with derivatives (e.g., 4R-isomers show higher activity) .

Advanced: How to refine crystal structures with twinned or high-resolution data?

Answer:

  • SHELXL Workflow :
    • Twinning Detection : Use HKLF 5 format for twinned data.
    • Refinement : Apply TWIN and BASF commands to model twin domains .
  • Validation : Check Rint (< 0.1) and Flack parameter for enantiomeric purity .

Advanced: How to analyze tautomeric forms using spectroscopic methods?

Answer:

  • Dynamic NMR : Monitor proton exchange in variable-temperature ¹H NMR (e.g., 3-hydroxy vs. keto tautomers).
  • MS/MS Fragmentation : Compare molecular ion peaks and fragmentation patterns (e.g., m/z 280.32 for 4R-isomer) .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 2
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.